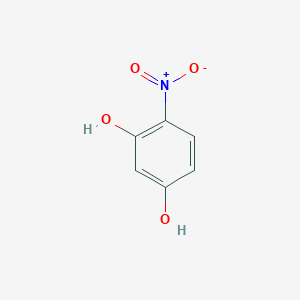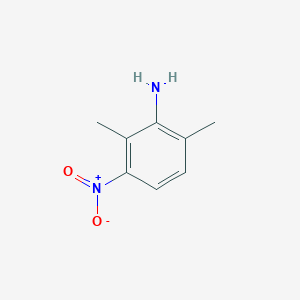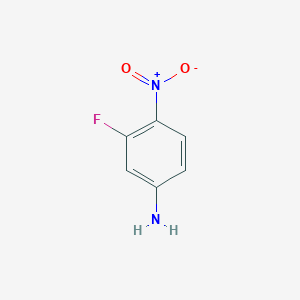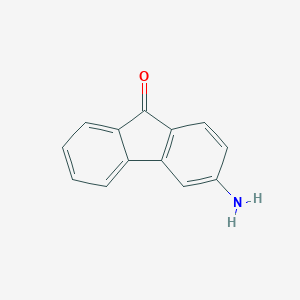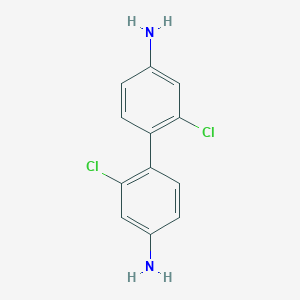![molecular formula C22H38OSi2 B181703 1,1,3,3-四甲基-1,3-双[2-(5-降冰片-2-基)乙基]二硅氧烷 CAS No. 198570-39-7](/img/structure/B181703.png)
1,1,3,3-四甲基-1,3-双[2-(5-降冰片-2-基)乙基]二硅氧烷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,3,3-Tetramethyl-1,3-bis[2-(5-norbornen-2-YL)ethyl]disiloxane is an organosilicon compound with the molecular formula C({22})H({38})OSi(_{2}) This compound features a disiloxane backbone with two norbornene groups attached via ethyl linkers
科学研究应用
1,1,3,3-Tetramethyl-1,3-bis[2-(5-norbornen-2-YL)ethyl]disiloxane has several applications in scientific research:
Materials Science: Used in the synthesis of advanced polymeric materials and coatings due to its ability to form cross-linked networks.
Organic Synthesis: Serves as a precursor for the preparation of other organosilicon compounds.
Biology and Medicine:
Industry: Utilized in the production of silicone-based materials with enhanced mechanical and thermal properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3,3-Tetramethyl-1,3-bis[2-(5-norbornen-2-YL)ethyl]disiloxane typically involves the hydrosilylation of norbornene derivatives with disiloxane compounds. A common method includes the following steps:
Hydrosilylation Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters (temperature, pressure, and catalyst concentration) is crucial for efficient production.
化学反应分析
Types of Reactions
1,1,3,3-Tetramethyl-1,3-bis[2-(5-norbornen-2-YL)ethyl]disiloxane can undergo various chemical reactions, including:
Hydrosilylation: Addition of silicon-hydrogen bonds to unsaturated carbon-carbon bonds.
Oxidation: Conversion of silicon-hydrogen bonds to silicon-oxygen bonds.
Substitution: Replacement of functional groups attached to the silicon atoms.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions to oxidize the silicon-hydrogen bonds.
Substitution: Halogenating agents like chlorosilanes can be used to introduce different functional groups onto the silicon atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields silanols or siloxanes, while substitution reactions can produce a variety of functionalized silanes.
作用机制
The mechanism by which 1,1,3,3-Tetramethyl-1,3-bis[2-(5-norbornen-2-YL)ethyl]disiloxane exerts its effects involves the interaction of its silicon-hydrogen bonds with various substrates. In hydrosilylation reactions, the platinum catalyst facilitates the addition of the silicon-hydrogen bond to the carbon-carbon double bond of norbornene, forming a stable silicon-carbon bond. This process is crucial for the formation of cross-linked polymer networks in materials science applications.
相似化合物的比较
Similar Compounds
1,1,3,3-Tetramethyldisiloxane: A simpler disiloxane compound without the norbornene groups.
1,3-Divinyltetramethyldisiloxane: Contains vinyl groups instead of norbornene, used in similar hydrosilylation reactions.
5-Norbornen-2-yl (ethyl)chlorodimethylsilane: A related compound with a chlorosilane functional group.
Uniqueness
1,1,3,3-Tetramethyl-1,3-bis[2-(5-norbornen-2-YL)ethyl]disiloxane is unique due to the presence of norbornene groups, which provide additional reactivity and the ability to form cross-linked structures. This makes it particularly valuable in the synthesis of advanced materials with specific mechanical and thermal properties.
属性
IUPAC Name |
2-(2-bicyclo[2.2.1]hept-5-enyl)ethyl-[2-(2-bicyclo[2.2.1]hept-5-enyl)ethyl-dimethylsilyl]oxy-dimethylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38OSi2/c1-24(2,11-9-21-15-17-5-7-19(21)13-17)23-25(3,4)12-10-22-16-18-6-8-20(22)14-18/h5-8,17-22H,9-16H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWRFNCCYPBVADT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCC1CC2CC1C=C2)O[Si](C)(C)CCC3CC4CC3C=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38OSi2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30404774 |
Source


|
| Record name | 1,1,3,3-TETRAMETHYL-1,3-BIS[2-(5-NORBORNEN-2-YL)ETHYL]DISILOXANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30404774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198570-39-7 |
Source


|
| Record name | 1,1,3,3-TETRAMETHYL-1,3-BIS[2-(5-NORBORNEN-2-YL)ETHYL]DISILOXANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30404774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

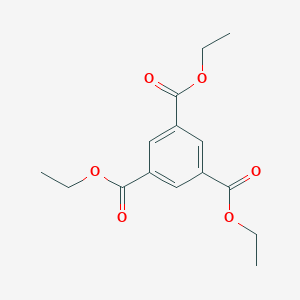

![7-Chlorofuro[3,2-b]pyridine](/img/structure/B181628.png)
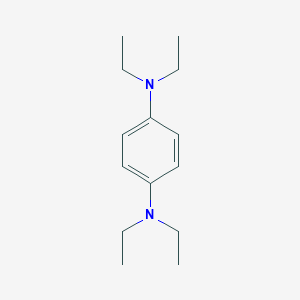
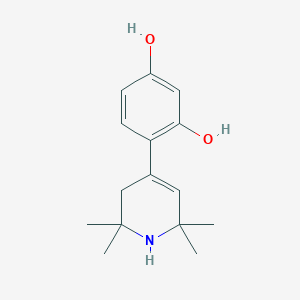
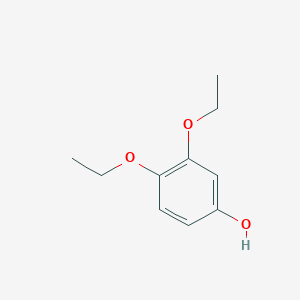
![(2R,3R,4S,5R)-5-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B181634.png)
